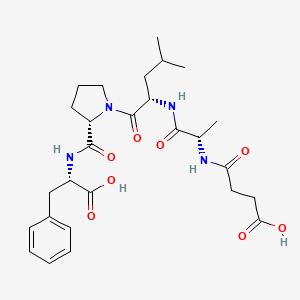![molecular formula C11H16N2O2S B1310665 1-[2-(Methylsulphonyl)phenyl]piperazine CAS No. 313490-26-5](/img/structure/B1310665.png)
1-[2-(Methylsulphonyl)phenyl]piperazine
Vue d'ensemble
Description
“1-[2-(Methylsulphonyl)phenyl]piperazine” is a chemical compound with the CAS Number: 313490-26-5 . It has a molecular weight of 240.33 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[2-(Methylsulphonyl)phenyl]piperazine”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “1-[2-(Methylsulphonyl)phenyl]piperazine” can be represented by the Inchi Code: 1S/C11H16N2O2S/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 .
Physical And Chemical Properties Analysis
“1-[2-(Methylsulphonyl)phenyl]piperazine” is a solid at room temperature . It has a molecular weight of 240.33 . The density of this compound is predicted to be 1.204 g/cm3 .
Applications De Recherche Scientifique
Neuroscience
1-[2-(Methylsulphonyl)phenyl]piperazine is a compound that has garnered interest in neuroscience research due to its structural similarity to known neurotransmitter modulators. It’s being explored for its potential to act on serotonin receptors, which could make it useful in studying mood disorders and neurodegenerative diseases .
Pharmacology
In pharmacology, this compound is being investigated for its pharmacokinetic properties and as a potential precursor for more complex pharmacologically active molecules. Its ability to cross the blood-brain barrier makes it a candidate for the development of central nervous system-targeted therapies .
Materials Science
The applications in materials science include the use of 1-[2-(Methylsulphonyl)phenyl]piperazine as a building block for creating novel polymers. Its sulphonyl group can potentially enhance the thermal stability and mechanical properties of these materials .
Analytical Chemistry
Analytical chemists are interested in 1-[2-(Methylsulphonyl)phenyl]piperazine as a standard or reagent in chromatographic techniques. It can be used to calibrate equipment or as a component in the synthesis of more complex molecules that are used in analytical assays .
Biochemistry
In biochemistry, this compound’s interactions with various enzymes and receptors are studied. It serves as a tool to understand the biochemical pathways and mechanisms involved in cellular processes, especially those related to the metabolism of sulphur-containing compounds .
Environmental Science
Environmental scientists study 1-[2-(Methylsulphonyl)phenyl]piperazine for its environmental fate and transport. Research focuses on its breakdown products, their persistence in the environment, and potential bioaccumulation in wildlife, contributing to the assessment of its environmental impact .
Safety and Hazards
The safety information for “1-[2-(Methylsulphonyl)phenyl]piperazine” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(2-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLJEOCOONOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459125 | |
| Record name | 1-[2-(methylsulphonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313490-26-5 | |
| Record name | 1-[2-(methylsulphonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














